N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a chemical compound that belongs to the class of propanamides, which are characterized by the presence of a propanamide functional group. This compound features a benzyl group and a 1,3-dioxoisoindolin moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The synthesis and characterization of this compound have garnered interest due to its biological activity and structural complexity.
The compound can be classified under organic compounds, specifically as an amide derivative. Its structure includes a dioxoisoindoline framework, which is known for its presence in various bioactive molecules. The synthesis of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has been detailed in studies focusing on similar derivatives, highlighting its potential therapeutic applications .
The synthesis of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide typically involves a two-step process:
The reactions are monitored using thin-layer chromatography (TLC), and the final products are characterized using various spectroscopic methods including infrared spectroscopy and nuclear magnetic resonance spectroscopy.
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has a complex molecular structure characterized by:
The molecular formula for N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is CHNO. The compound exhibits distinct melting points and spectral characteristics that can be analyzed through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide can participate in various chemical reactions typical for amides:
The stability of the compound under various conditions makes it suitable for further functionalization or derivatization, allowing for the exploration of its reactivity in diverse chemical environments .
The mechanism of action for N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide relates primarily to its biological activity. Compounds with similar structures have been shown to interact with specific biological targets such as enzymes or receptors involved in metabolic pathways.
Studies suggest that derivatives of this compound may exhibit antiepileptic activity or other pharmacological effects through modulation of neurotransmitter systems or inhibition of enzyme activity .
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide typically appears as a white solid with specific melting points ranging from 202 °C to over 250 °C depending on the purity and specific substituents used during synthesis.
The compound is soluble in common organic solvents such as dimethylformamide and dichloromethane but may show limited solubility in water. Its stability under ambient conditions allows for handling without significant degradation .
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has potential applications in medicinal chemistry due to its structural characteristics that may lead to bioactivity. Research indicates that compounds within this class could serve as leads for drug development targeting neurological disorders or other therapeutic areas due to their interaction with biological targets .
N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide (commonly referenced as AS-1 in pharmacological literature) represents a strategically engineered hybrid molecule positioned at the forefront of next-generation neurotherapeutic development. This compound embodies the innovative integration of distinct pharmacophoric elements designed to address the complex multifactorial pathophysiology of epilepsy and related neurological disorders. Its emergence responds to significant unmet clinical needs, particularly the challenge of drug-resistant epilepsy affecting approximately 30% of patients, who exhibit suboptimal responses to existing monotherapies [1] [4]. The molecule's design transcends conventional single-target approaches, instead embracing a polypharmacological strategy aimed at simultaneously modulating multiple seizure pathways while potentially conferring neuroprotective benefits. This comprehensive review delineates the historical context of its discovery, the structural rationale underpinning its design, and the scientific foundation for its multifunctional targeting of neurological disorders, drawing upon recent advances in medicinal chemistry, in vitro and in vivo pharmacology, and computational modeling.
The discovery of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide emerged from systematic research efforts focused on overcoming the limitations of conventional antiepileptic drugs, particularly their narrow spectrum of efficacy and inability to address drug-resistant epilepsy effectively. The compound was strategically developed and pharmacologically characterized through the Antiepileptic Drug Development Program, with its profile first comprehensively detailed in peer-reviewed literature around 2019-2020 [1] [4]. Early preclinical investigations revealed an exceptionally promising broad-spectrum anticonvulsant profile. In murine models, the compound demonstrated potent dose-dependent protection across three critical acute seizure models: the maximal electroshock (MES) test (simulating generalized tonic-clonic seizures), the subcutaneous pentylenetetrazole (scPTZ) test (modeling absence seizures), and the 6-Hz test at 32 mA (representing therapy-resistant limbic seizures) [1].
Crucially, subsequent evaluation in the pharmacoresistant 6-Hz model at the higher 44 mA stimulus intensity demonstrated significant efficacy, positioning AS-1 as a potential therapeutic candidate for drug-resistant epilepsy—a condition where approximately one-third of patients fail to achieve adequate seizure control with existing medications [1] [4]. Beyond acute seizure suppression, AS-1 exhibited disease-modifying potential in chronic models of epileptogenesis. Repeated administration (15 mg/kg, 30 mg/kg, and 60 mg/kg) significantly delayed the progression of kindling induced by repeated subconvulsive doses of pentylenetetrazole in mice. Kindling represents a progressive increase in seizure susceptibility and severity mirroring aspects of human epileptogenesis, suggesting AS-1 might interfere with the underlying processes of epilepsy development rather than merely suppressing seizure symptoms [1].
Table 1: Preclinical Efficacy Profile of N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide in Acute Seizure Models
Seizure Model | Test Parameters | AS-1 Efficacy (ED50 values) | Significance |
---|---|---|---|
Maximal Electroshock (MES) | Electrical induction of tonic extension | 252.74 mg/kg (mice, intraperitoneal) | Indicates activity against generalized tonic-clonic seizures |
Subcutaneous Pentylenetetrazole (scPTZ) | 85 mg/kg PTZ, clonic seizures | 239.45 mg/kg (mice, intraperitoneal) | Suggests potential against absence and myoclonic seizures |
6-Hz Psychomotor Seizure | 32 mA stimulus, limbic seizures | 130.65 mg/kg (mice, intraperitoneal) | Models therapy-resistant seizures |
6-Hz Psychomotor Seizure (Drug-Resistant Model) | 44 mA stimulus | Potent protection observed | Strong indicator of potential efficacy in pharmacoresistant epilepsy |
The molecular architecture of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide exemplifies a rational design strategy based on pharmacophore hybridization. The compound integrates two biologically validated structural motifs: the 1,3-dioxoisoindoline (phthalimide) system and the N-benzylpropanamide moiety [1] [4] [6]. This design is not a simple fusion but a deliberate strategic integration aimed at retaining and potentially amplifying the beneficial pharmacological properties associated with each fragment while minimizing off-target effects.
The 1,3-dioxoisoindoline (phthalimide) component constitutes a privileged scaffold in neuropharmacology, prominently featured in established and investigational anticonvulsants. This motif shares structural and electronic similarities with the pyrrolidine-2,5-dione ring of ethosuximide (a first-line absence seizure medication) and the cyclic imide moiety of thalidomide derivatives explored for neurological applications [3] [6] [9]. The phthalimide system contributes essential pharmacophoric features, particularly the two electron-rich carbonyl groups capable of forming critical hydrogen bonds within biological targets. These interactions are crucial for binding to neuronal receptors and ion channels implicated in seizure modulation. Computational analyses, including molecular docking studies on gamma-aminobutyric acid type A (GABAA) receptors, suggest that the phthalimide carbonyls can engage with key residues (e.g., Asn60, Phe77) in the benzodiazepine binding pocket, potentially enhancing GABAergic inhibition—a primary mechanism for suppressing neuronal hyperexcitability [6].
Conversely, the N-benzylpropanamide fragment introduces distinct steric and electronic properties. The benzyl group provides a lipophilic aromatic element facilitating blood-brain barrier penetration, while the amide linkage offers hydrogen-bonding capacity crucial for target engagement and specificity. Structure-activity relationship (SAR) studies on analogous phthalimide-amides underscore the critical importance of electronic properties on the benzyl ring and the amide nitrogen. Electron-donating substituents on the phenyl ring of conjugated anilides correlate significantly with enhanced antiseizure activity. For instance, derivatives featuring electron-rich aromatic systems demonstrated superior protection against pentylenetetrazole-induced seizures compared to their electron-deficient counterparts [6]. This suggests that electron density modulation within the benzylpropanamide moiety optimizes interactions with hydrophobic pockets or influences the compound's electronic distribution, thereby enhancing target affinity.
Table 2: Impact of Structural Modifications on Anticonvulsant Activity in Phthalimide-Amide Hybrids
Structural Feature | Modification Example | Impact on PTZ Seizure Latency (10 mg/kg) | Inferred SAR Principle |
---|---|---|---|
Benzyl Ring Electronics | Electron-deficient (e.g., 2,6-dichloro derivative) | Low activity | Electron-withdrawing groups reduce efficacy |
Benzyl Ring Electronics | Electron-rich (e.g., p-methoxy derivative) | High activity (comparable to thalidomide 70 mg/kg) | Electron-donating groups enhance activity |
Amide Linkage | Secondary amide (AS-1) | Potent broad-spectrum activity | N-H crucial for hydrogen bonding with biological targets |
Core Scaffold Saturation | Hexahydrophthalimide analog | Variable activity depending on substitution | Saturation reduces planarity, potentially affecting BBB penetration |
Core Scaffold Rigidity | Norbornene-fused phthalimide | Retains activity in some analogs | Rigidity may enhance selectivity for specific targets |
Synthetic methodologies for accessing AS-1 and its analogs typically involve sequential reactions starting from phthalic anhydride and gamma-aminobutyric acid (GABA) derivatives or similar building blocks. Advanced techniques such as microwave-assisted synthesis have been successfully employed for analogous phthalimide hybrids, significantly reducing reaction times and improving yields compared to conventional heating [3] [6]. This efficient synthesis facilitates the exploration of diverse analogs for comprehensive SAR studies, enabling optimization of the core hybrid structure for enhanced potency, pharmacokinetic properties, and target selectivity.
The multifunctional design of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide addresses the inherent complexity of epilepsy and its frequent comorbidities with neurodegenerative disorders. Epilepsy's pathophysiology involves intricate interactions among multiple pathways—ion channel dysfunction (sodium, calcium, potassium), impaired gamma-aminobutyric acid-mediated inhibition, excessive glutamate-mediated excitation, and inflammatory cascades [1] [4]. Traditional monotherapy targeting a single mechanism often proves insufficient, particularly in drug-resistant cases characterized by compensatory network adaptations and target alterations. AS-1's hybrid structure was conceived to simultaneously engage multiple targets within this complex network, thereby providing broader therapeutic coverage and potentially overcoming resistance mechanisms.
Electrophysiological evidence supports this multifunctional rationale. In zebrafish larvae—an established model for seizure activity and drug screening—incubation with AS-1 substantially reduced the number and cumulative duration of pentylenetetrazole-induced epileptiform-like discharges recorded via electroencephalography. This indicates direct suppression of neuronal hyperexcitability and synchronization at clinically relevant concentrations [4]. Furthermore, the compound's efficacy in delaying kindling progression in the repeated pentylenetetrazole model suggests potential disease-modifying or antiepileptogenic properties, a highly sought-after characteristic beyond symptomatic seizure control [1] [4]. This positions AS-1 not merely as an antiseizure agent but as a potential intervention capable of altering the long-term trajectory of epilepsy.
Beyond standalone efficacy, AS-1 demonstrates synergistic potential when combined with established antiepileptic drugs. Isobolographic analysis revealed a supra-additive (synergistic) interaction between AS-1 and valproic acid against pentylenetetrazole-induced seizures in mice at a fixed 1:1 ratio [1] [4]. This synergy suggests complementary mechanisms of action: while valproic acid enhances GABAergic transmission and blocks voltage-gated sodium channels, AS-1 likely engages additional targets, potentially including modulation of neurotransmitter release or distinct ion channel populations. Such synergy is clinically significant, offering the possibility of enhanced seizure control at lower individual drug doses, potentially reducing dose-related adverse effects while addressing therapeutic resistance.
The compound's pharmacokinetic and safety profile, as determined through in vitro ADME-Tox studies, further supports its therapeutic potential. AS-1 exhibits very good permeability in the Parallel Artificial Membrane Permeability Assay, predicting adequate absorption and brain penetration. It demonstrates excellent metabolic stability in human liver microsomes, suggesting a favorable hepatic clearance profile and reduced risk of rapid inactivation. Importantly, it shows no significant inhibition of major cytochrome P450 isoforms (CYP3A4, CYP2D6) at 10 μM, although moderate inhibition of CYP2C9 was observed at this concentration. This indicates a relatively low potential for clinically significant drug-drug interactions, a critical consideration given the prevalence of polypharmacy in epilepsy populations. Furthermore, AS-1 displayed no hepatotoxic effects in HepG2 cells at 10 μM, suggesting a promising initial safety profile [1] [4].
Table 3: Multifunctional Pharmacological Profile and ADME-Tox Properties of N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide
Property Category | Specific Parameter | Result/Outcome | Therapeutic Implication |
---|---|---|---|
Mechanistic Profile | Broad-spectrum seizure protection | Effective in MES, scPTZ, 6Hz (32mA & 44mA) | Potential utility across multiple seizure types including drug-resistant |
Antiepileptogenic potential | Delayed PTZ kindling progression | Possible disease-modifying effect | |
Synergy with valproic acid | Supra-additive effect in PTZ model | Enhanced efficacy in combination therapies | |
ADME Properties | Parallel Artificial Membrane Permeability Assay | Very good permeability | Predicted adequate absorption and brain penetration |
Metabolic stability (Human Liver Microsomes) | Excellent stability | Reduced risk of rapid first-pass metabolism | |
Drug Interaction Potential | CYP3A4 inhibition (10 μM) | No significant inhibition | Low risk of interactions with CYP3A4 substrates |
CYP2D6 inhibition (10 μM) | No significant inhibition | Low risk of interactions with CYP2D6 substrates | |
CYP2C9 inhibition (10 μM) | Moderate inhibition | Potential caution with CYP2C9 substrates | |
Initial Toxicity Screening | Hepatotoxicity (HepG2 cells, 10 μM) | No hepatotoxic properties observed | Favorable initial hepatic safety profile |
The multifunctional targeting strategy embodied by AS-1 extends beyond epilepsy to encompass potential applications in neurodegenerative disorders. The convergence of pathological mechanisms—excitotoxicity, mitochondrial dysfunction, neuroinflammation—between epilepsy and conditions like Alzheimer's disease creates a rational foundation for exploring hybrid molecules in broader neurological contexts [4] [10]. While direct evidence for AS-1 in non-epilepsy neurodegeneration requires further investigation, its design principles align with contemporary efforts to develop multifunctional ligands targeting gamma-aminobutyric acid transporters, butyrylcholinesterase, beta-secretase, and amyloid beta aggregation simultaneously for complex disorders like Alzheimer's disease [10]. The structural versatility of the phthalimide-benzylpropanamide hybrid offers a platform for further chemical optimization toward these expanded neurological indications, potentially yielding next-generation therapeutics with enhanced efficacy against multifaceted neurological pathologies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7